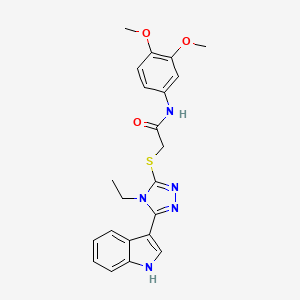

N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3S/c1-4-27-21(16-12-23-17-8-6-5-7-15(16)17)25-26-22(27)31-13-20(28)24-14-9-10-18(29-2)19(11-14)30-3/h5-12,23H,4,13H2,1-3H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRYHLFCVREAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

Attachment of the Indole Group: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

Thioether Formation: The thiol group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

Final Coupling: The final step involves coupling the triazole-indole intermediate with the 3,4-dimethoxyphenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the triazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Pharmacology: The compound can be used to study the interactions with biological targets, such as proteins or nucleic acids.

Materials Science: Its unique structure may be exploited in the design of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: The compound can be used as a probe to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The compound’s closest analogs involve substitutions on the triazole ring or the aromatic acetamide side chain. Key examples include:

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This compound incorporates a triazole moiety and an indole structure, both of which are known for their pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the dimethoxyphenyl group and the indole derivative suggests a complex interaction with biological targets.

Structural Features

| Component | Description |

|---|---|

| Dimethoxyphenyl | Provides lipophilicity and potential target interaction. |

| Indole | Known for diverse biological activity including anticancer properties. |

| Triazole | Associated with antifungal and anticancer activities. |

| Thioether | May enhance metabolic stability and bioavailability. |

Anticancer Properties

Research has indicated that compounds containing indole and triazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting cell growth in breast cancer models.

- Mechanism of Action :

- Tubulin Inhibition : Compounds with structural similarities have been found to disrupt microtubule formation by binding to the colchicine site on tubulin. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : Indole derivatives are well-documented for their ability to induce programmed cell death in malignant cells .

Study 1: Antiproliferative Activity

In a study evaluating the biological activity of related compounds, it was found that certain derivatives exhibited IC50 values as low as 52 nM against MCF-7 breast cancer cells. These compounds induced G2/M phase arrest and apoptosis, confirming their potential as effective anticancer agents .

Study 2: Dual Action Mechanism

Another investigation focused on the dual action of triazole-containing compounds as both tubulin inhibitors and aromatase inhibitors. This dual mechanism could provide a more comprehensive therapeutic approach in treating hormone-dependent cancers .

Other Biological Activities

Aside from anticancer properties, compounds similar to this compound have shown potential in:

- Antifungal Activity : The triazole component is known for its antifungal properties.

- Anti-inflammatory Effects : Some indole derivatives have demonstrated anti-inflammatory activities which could be beneficial in treating inflammatory diseases.

Q & A

Q. What are the key steps in synthesizing N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Thione formation : React 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol/water) .

Coupling : Introduce the 3,4-dimethoxyphenyl group via nucleophilic substitution or amide bond formation.

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Critical Parameters : Reaction time (1–3 hours reflux), solvent choice (ethanol for solubility), and stoichiometric control to minimize by-products.

Q. How is the compound structurally characterized to confirm its identity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR analyze aromatic protons (δ 6.5–8.5 ppm for indole), methoxy groups (δ ~3.8 ppm), and thioether linkages (δ ~4.2 ppm for –SCH–) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 479.18).

- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between triazole and indole rings .

Q. What preliminary biological activities are reported for this compound?

- Methodological Answer :

- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using agar diffusion assays. MIC values (µg/mL) are determined via broth microdilution .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7) evaluate IC values. Structural analogs show activity at 10–50 µM ranges .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on triazole or indole) affect bioactivity?

- Methodological Answer :

- SAR Studies : Compare analogs with halogenated phenyl (e.g., 4-F, 4-Cl) or heterocyclic (e.g., pyridyl) groups. For example:

| Substituent | Biological Activity | Reference |

|---|---|---|

| 3,4-Dimethoxyphenyl | Broad-spectrum antimicrobial | |

| 4-Chlorophenyl | Enhanced anticancer activity | |

| Pyridyl | Improved solubility, lower toxicity |

- Computational Modeling : Use DFT or molecular docking to predict binding affinities to targets (e.g., fungal CYP51 or topoisomerase II) .

Q. What analytical methods resolve contradictions in reported bioactivity data?

- Methodological Answer :

- HPLC-PDA : Quantify compound purity (>95% required for reliable bioassays) .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may skew activity results.

- Dose-Response Curves : Repeat assays with standardized inoculum sizes and incubation times to minimize variability .

Q. How can synthesis yields be optimized for scale-up?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >80% yield .

- Inert Atmosphere : Use N or Ar to prevent oxidation of thiol intermediates.

- Solvent Screening : Test DMF or DMSO for improved solubility of hydrophobic intermediates .

Research Gaps and Future Directions

Q. How to address discrepancies in reported pharmacological data?

- Methodological Answer : Conduct meta-analysis of existing studies to identify confounding variables (e.g., assay protocols, cell line origins). Validate findings via orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Q. What pharmacokinetic properties remain unexplored?

- Methodological Answer :

- ADME Studies : Use Caco-2 cells for intestinal absorption or microsomal stability assays.

- In Vivo Models : Evaluate bioavailability in rodents (oral vs. intravenous administration).

- Metabolite Identification : LC-HRMS to track phase I/II metabolites in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.